Trimethyl aconitate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

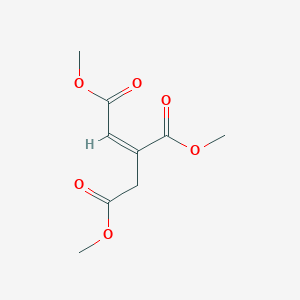

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

trimethyl (Z)-prop-1-ene-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAIBGWGBBQGPZ-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C/C(=C/C(=O)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20820-77-3 | |

| Record name | Trimethyl aconitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Isomeric Configurations and Their Chemical Significance: Focus on Cis and Trans Stereoisomers

The chemical behavior and utility of trimethyl aconitate are profoundly influenced by its stereochemistry. The presence of a carbon-carbon double bond in its structure gives rise to cis-trans isomerism, also known as geometric isomerism. numberanalytics.comlibretexts.orglibretexts.org This isomerism results from the restricted rotation around the double bond, leading to two distinct spatial arrangements of the substituent groups. numberanalytics.comlibretexts.org The two isomers, cis-trimethyl aconitate and trans-trimethyl aconitate, possess different physical properties and exhibit distinct chemical reactivity, which dictates their specific applications in research and industry.

The cis isomer has the substituent groups on the same side of the double bond, while the trans isomer has them on opposite sides. libretexts.org In nature, the parent aconitic acid primarily exists in the trans form, which is the more energetically stable isomer. mdpi.comchemicalbook.com The cis isomer of aconitic acid is a notable, albeit low-level, intermediate in the tricarboxylic acid (TCA) cycle, where it is formed during the conversion of citrate (B86180) to isocitrate. mdpi.comnih.govchemicalbook.com

The distinct properties of these isomers are critical for their application. For instance, cis-aconitic acid has been utilized for its hydrolytic capacity in the synthesis of water-soluble polyamides. nih.govfrontiersin.org In contrast, the more stable trans-aconitic acid and its ester, trans-trimethyl aconitate, are more commonly employed in polymerization reactions, such as in the synthesis of hyperbranched polymers. nih.gov Trans-trimethyl aconitate is particularly valued in "green chemistry" for its role in aza-Michael addition reactions. mdpi.comnih.govnih.gov This reaction, which can be considered a "click reaction," proceeds rapidly and quantitatively under ambient conditions without a catalyst, making it an efficient and environmentally friendly method for synthesizing complex monomers. nih.govresearchgate.netresearchgate.netfrontiersin.org These monomers, such as tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylates), are thermally stable and serve as precursors for polycondensation reactions to produce advanced polymers. colab.wsnih.govfrontiersin.org

| Property | cis-Aconitic Acid | trans-Aconitic Acid | cis-Trimethyl Aconitate | trans-Trimethyl Aconitate |

| IUPAC Name | (Z)-prop-1-ene-1,2,3-tricarboxylic acid nih.gov | (E)-prop-1-ene-1,2,3-tricarboxylic acid | trimethyl (Z)-prop-1-ene-1,2,3-tricarboxylate nih.gov | trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate nih.gov |

| Molecular Formula | C₆H₆O₆ chembk.com | C₆H₆O₆ | C₉H₁₂O₆ nih.gov | C₉H₁₂O₆ nih.gov |

| Molecular Weight | 174.11 g/mol nih.govchembk.com | 174.11 g/mol | 216.19 g/mol nih.gov | 216.19 g/mol nih.gov |

| Melting Point | 122 °C chemicalbook.comchembk.com | 194-195 °C (decomposes) nih.gov | Not widely reported | Liquid at room temp. |

| Boiling Point | 542.6°C at 760 mmHg chembk.com | 542-543 °C nih.gov | Not widely reported | 160 °C at 20 mmHg labsolu.ca |

| Solubility | Soluble in water and alcohol; slightly soluble in ether. chemicalbook.comchembk.com | Soluble in water and alcohol; slightly soluble in ether. nih.gov | Not widely reported | Not widely reported |

| Key Significance | Intermediate in the TCA cycle; used for hydrolytic polymers. mdpi.comnih.govnih.govfrontiersin.org | More stable isomer; precursor for various polymers and chemicals. mdpi.comnih.gov | Research intermediate. | Key reactant in green "click" reactions for polymer synthesis. mdpi.comnih.govnih.gov |

Positioning Within the Chemical Value Chain and Bio Based Feedstock Utilization

Trimethyl aconitate is strategically positioned within the bio-based chemical value chain as a versatile platform chemical derived from renewable feedstocks. mdpi.combtgworld.com Its parent compound, aconitic acid, is abundant in agricultural products, most notably sugarcane (Saccharum officinarum L.) and sweet sorghum (Sorghum bicolor L. Moench), where it exists primarily as the trans-isomer. mdpi.comnih.govresearchgate.net Molasses, a byproduct of the sugar refining process, serves as an inexpensive and readily available source of trans-aconitic acid, making its extraction a value-adding proposition for the sugar industry. nih.govresearchgate.net

The production process typically involves the extraction of aconitic acid from these bio-based sources. ucl.ac.uk Aconitic acid can also be synthesized abiotically through the dehydration of citric acid, another key bio-based chemical. mdpi.comnih.govresearchgate.net Subsequently, this compound is synthesized from aconitic acid via Fischer esterification, a reaction with an alcohol like methanol (B129727), typically in the presence of an acid catalyst. nih.govucl.ac.ukrsc.org

Once produced, this compound functions as a critical precursor for a range of high-value downstream products. Its trifunctional nature allows it to be used in the synthesis of complex molecules and polymers. researchgate.netnih.gov Key applications include:

Monomer Synthesis: Trans-trimethyl aconitate is a key reactant for producing multifunctional monomers through green click reactions, such as the aza-Michael addition with primary amines. mdpi.comresearchgate.netnih.gov These resulting monomers are then used in polycondensation reactions to create advanced materials like polyesters and polyamides. colab.wsnih.govresearchgate.net

Bio-based Polymers: The polymers derived from this compound precursors are valuable for applications in tissue engineering, where biocompatible and biodegradable polymer scaffolds are required. mdpi.comresearchgate.netnih.gov Aconitic acid itself can be used to produce hyperbranched ester polymers. mdpi.com

Green Surfactants: Trans-trimethyl aconitate can be reacted with alkyl mercaptans to synthesize biodegradable, polycarboxylate-based surfactants that exhibit good calcium sequestration capabilities. mdpi.comnih.govresearchgate.net

| Application Area | Role of this compound / Aconitic Acid | Resulting Product/Use |

| Polymer Chemistry | Precursor (trans-trimethyl aconitate) in aza-Michael addition reactions. mdpi.comresearchgate.netnih.gov | Thermally stable, tetra-functional monomers for polycondensation. colab.wsnih.gov |

| Reactant (Aconitic Acid) in one-pot polymerization. mdpi.com | Hyperbranched ester polymers. mdpi.com | |

| Tissue Engineering | Precursor for biocompatible polyesters. mdpi.comresearchgate.netnih.gov | Biodegradable polymer scaffolds that mimic extracellular matrix. mdpi.com |

| Green Surfactants | Reactant (trans-trimethyl aconitate) in addition reactions with alkyl mercaptans. mdpi.comnih.govresearchgate.net | Biodegradable polycarboxylate-based surfactants. mdpi.comresearchgate.net |

| Chemical Intermediate | Reactant (Aconitic Acid) for decarboxylation. mdpi.comnih.gov | Itaconic acid, another top value-added chemical. mdpi.comnih.gov |

Advancements in the Synthesis of this compound: A Focus on Chemical and Catalytic Methodologies

This compound, a triester of aconitic acid, is a compound of interest in polymer chemistry and as a precursor for various value-added chemicals. Its synthesis and the underlying production of its parent acid from bio-based sources are subjects of ongoing research. This article details advanced synthetic methodologies and chemical transformations related to this compound, focusing on esterification, catalytic routes, and green chemistry approaches.

Investigative Chemical Reactivity and Reaction Mechanism Elucidation

Michael Addition Chemistry

The Michael addition, a cornerstone of carbon-carbon bond formation, features prominently in the reactivity of trimethyl aconitate. This triester, particularly the trans-isomer, serves as a versatile Michael acceptor, engaging in reactions that are foundational for creating more complex molecules, including surfactants and polymer precursors.

The reaction between trans-trimethyl aconitate and primary amines is a notable example of an aza-Michael addition. This reaction is distinguished by its efficiency and adherence to the principles of green chemistry. nih.govresearcher.life It is considered a "click reaction" because it proceeds quantitatively, or nearly so, within minutes under ambient conditions without the need for complex catalysts or harsh conditions. nih.govresearcher.lifenih.gov This high reactivity allows for the efficient transformation of amines into multifunctional structures. frontiersin.org

The aza-Michael addition of primary amines to trans-trimethyl aconitate is characterized by its rapid kinetics. researchgate.net The reaction proceeds almost instantaneously, with quantitative conversion observed in deuterated methanol (B129727) at room temperature within just one minute. researchgate.net This rapid reaction profile underscores its classification as a click reaction. nih.gov

While the reaction is highly efficient, side reactions can occur. For instance, amidation between the amine and one of the ester groups of this compound can compete with the desired aza-Michael addition. frontiersin.org However, this side reaction can be completely suppressed by conducting the initial phase of the reaction at a reduced temperature of -20°C. frontiersin.org The primary focus in existing research has been on the high conversion and rate, with less specific detail on the stereoselectivity of the addition to the prochiral center.

Table 1: Reaction Kinetics of Aza-Michael Addition

| Reactants | Conditions | Reaction Time | Conversion | Citation |

| trans-trimethyl aconitate and para-xylylene diamine | Room Temperature (in CD3OD) | 1 minute | Quantitative | researchgate.net |

| trans-trimethyl aconitate and primary amines | Low Temperature (-20°C) | - | Quantitative (prevents side reactions) | frontiersin.org |

A significant feature of the reaction between primary amines and this compound is the subsequent cascade intramolecular cyclization. frontiersin.org After the initial aza-Michael addition, the newly formed secondary amine attacks an adjacent ester group, leading to an amidation-cyclization step. researchgate.net This process results in the formation of a highly stable N-substituted pyrrolidone ring structure. researchgate.netfrontiersin.org

This cascade reaction is a powerful tool for generating thermally stable and multifunctional monomers from biobased materials. researcher.lifenih.gov When a primary mono-amine is used, the reaction yields an N-substituted mono-pyrrolidone-dimethylcarboxylate. nih.govfrontiersin.org More significantly, when diamines are reacted with trans-trimethyl aconitate, a tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate) is formed. nih.govresearcher.lifefrontiersin.org These resulting pyrrolidone-based structures exhibit excellent thermal stability, making them valuable precursors for polymerization reactions. nih.govresearcher.life

This compound is a valuable precursor for the synthesis of green, polycarboxylate-based surfactants. mdpi.com One pathway involves the aza-Michael addition-cyclization reaction with primary amines that possess long aliphatic chains. frontiersin.org The resulting N-substituted mono-pyrrolidone-dimethylcarboxylate molecules have been identified for their potential use as surfactants. nih.govfrontiersin.orgfrontiersin.org

A separate approach involves the addition of alkyl mercaptans to trans-trimethyl aconitate. mdpi.com This reaction creates a polycarboxylate-based surfactant with sulfur-linkages. mdpi.com Research has demonstrated that these surfactants are biodegradable and possess calcium-sequestering capabilities. mdpi.com

Aza-Michael Addition Reactions with Primary Amines

Stereoselectivity and Reaction Kinetics in Aza-Michael Additions

Polymerization and Macromolecular Engineering

The unique trifunctional structure of aconitic acid and its esters, like this compound, makes them important building blocks in macromolecular engineering. They serve as monomers or precursors to monomers for a variety of high-value polymers.

While aconitic acid itself can be thermally unstable, limiting its direct use in high-temperature applications like melt-polycondensation, its derivatives created via the aza-Michael addition-cyclization offer a solution. frontiersin.orgfrontiersin.org The N-alkyl-bis-(pyrrolidone dimethylcarboxylate) monomers, synthesized from trans-trimethyl aconitate and diamines, are exceptionally stable at elevated temperatures. nih.govresearcher.life This thermal stability allows them to be effectively used as monomers in melt-polycondensation reactions to produce polyamides and polyesters. nih.govresearchgate.net The incorporation of the rigid pyrrolidone ring into the polymer backbone can also enhance the physicochemical properties of the final material. frontiersin.org

Furthermore, aconitic acid, the parent compound of this compound, is used directly in the synthesis of various polyesters. nih.govresearchgate.net It can function as a B3-type monomer in one-pot polymerization reactions with A2-type monomers like di(ethylene glycol) to create hyperbranched ester polymers. nih.gov These polymers are noted for being biodegradable and biocompatible. nih.gov Aconitic acid has also been used to produce biocompatible polyesters intended for applications in bone tissue engineering. nih.gov

Role as a Monomer for High-Value Polycarboxylates and Polyesters

Isomerization and Structural Reorganizations

Aconitic acid and its esters, such as this compound, exist as two geometric isomers: cis and trans. mdpi.com The trans-isomer is the more energetically favored and stable form. mdpi.com The interconversion between these isomers is a critical aspect of both biological systems and chemical synthesis.

In biological contexts, the isomerization is famously mediated by the enzyme aconitase, which converts citrate (B86180) to isocitrate via a cis-aconitate intermediate in the tricarboxylic acid (TCA) cycle. mdpi.comresearchgate.netthegoodscentscompany.com A separate enzyme, aconitate isomerase (also known as aconitate Δ-isomerase), specifically catalyzes the reversible isomerization between trans-aconitate and cis-aconitate. mdpi.comnih.govqmul.ac.ukgenome.jp

The mechanism for enzymatic isomerization has been a subject of detailed study. Evidence suggests that the reaction catalyzed by aconitate isomerase from Pseudomonas putida proceeds via an allylic rearrangement. qmul.ac.ukgenome.jp Another proposed mechanism, based on the crystal structure of the PrpF protein complexed with trans-aconitate, involves a base-catalyzed proton abstraction coupled with a rotation about the C2–C3 bond. nih.gov

This isomerization is also a consideration in chemical synthesis. For example, the Wittig-Horner reaction using the methyl ester of 2-oxoglutarate to produce homoaconitate trimethyl ester yields a mixture of isomers, with the cis form predominating (e.g., a 12:1 cis:trans mixture), which can then be separated by chromatography. nih.gov Care must be taken during chemical procedures, as conditions can promote isomerization. For instance, the use of cis-aconitic anhydride (B1165640) in conjugation reactions can sometimes lead to unintended trans-isomerization. researchgate.net The potential for non-enzymatic isomerization necessitates careful control of conditions like pH and temperature during analytical procedures to ensure accurate measurement of each isomer. researchgate.net

Table 2: Characteristics of cis- and trans-Aconitate Isomerization

| Aspect | Description | Citations |

| Isomers | cis-aconitate ((Z)-prop-1-ene-1,2,3-tricarboxylate) and trans-aconitate ((E)-prop-1-ene-1,2,3-tricarboxylate). | qmul.ac.uk |

| Stability | The trans isomer is the predominant, more stable form. | mdpi.com |

| Biological Catalyst | Aconitate isomerase catalyzes the reversible interconversion. | mdpi.comnih.govqmul.ac.uk |

| Biological Role | cis-aconitate is an intermediate in the aconitase-catalyzed isomerization of citrate to isocitrate in the TCA cycle. | mdpi.comresearchgate.netthegoodscentscompany.com |

| Enzymatic Mechanism | Can proceed via allylic rearrangement or base-catalyzed proton abstraction and bond rotation. | nih.govqmul.ac.ukgenome.jp |

| Chemical Synthesis | Isomer mixtures are often formed, requiring separation (e.g., by chromatography). Reaction conditions can induce isomerization. | nih.govresearchgate.net |

Advanced Analytical Chemistry for Characterization and Quantification

Spectroscopic Analysis Techniques

Spectroscopy provides in-depth information about the molecular structure and composition of trimethyl aconitate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques employed for its detailed analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts of protons provide insight into their chemical environment. For the trans-isomer of this compound, typical proton signals include those for the three methyl ester groups and the vinylic and methylene (B1212753) protons of the aconitate backbone. chemicalbook.com The assignment of vinylic proton resonances for each trimethyl ester isomer can be confirmed using nuclear Overhauser effect (NOE) difference spectroscopy. nih.gov The coupling constants between protons, for instance, the trans configuration between 1-H and 2-H, can be determined from the splitting patterns of the signals. clockss.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbons in the ester groups and the olefinic carbons are particularly diagnostic. chemicalbook.com For instance, in a study of aconitic acid esters from a marine red alga, the E-configuration was inferred from the diagnostic chemical shifts for H-4 and C-2. mdpi.com NMR is also a valuable tool for monitoring the progress of reactions involving this compound, such as its synthesis via transesterification, by observing the appearance of product signals and the disappearance of reactant signals.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for this compound Isomers

| Isomer | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Reference |

|---|---|---|---|---|---|

| cis-Trimethyl Aconitate | ¹H | 3.68, 3.75 | s | ||

| 4.29 | d | 2.0 Hz | |||

| 6.12 | t | 2.0 Hz | |||

| trans-Trimethyl Aconitate | ¹H | 3.37 | s | ||

| 4.35 | d | 2.0 Hz | |||

| 6.89 | t | 2.0 Hz | |||

| trans-Aconitic Acid Trimethyl Ester | ¹³C | Data not explicitly provided in search results | chemicalbook.com |

Note: Specific solvent and instrument frequency can influence chemical shifts. The data presented are representative examples.

Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. It is also instrumental in metabolite profiling, allowing for the detection of this compound and related compounds in biological samples. acs.orgnih.gov The molecular weight of this compound is 216.19 g/mol . nih.govscbt.com

In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) may be observed, although it can be absent in some cases. The fragmentation pattern is characteristic of the molecule and can be used for its identification by comparing it to reference spectra in databases like the NIST Mass Spectrometry Data Center. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound and its esters. clockss.orgcdnsciencepub.comnist.gov In GC-MS analysis, this compound is often identified based on its retention time and the resulting mass spectrum. nih.govresearchgate.net The technique has been successfully used to identify this compound in complex mixtures, such as extracts from cereals and mangrove sediments. nih.govplantarchives.org For instance, in a metabolomic profiling study of various grains, this compound was identified among 247 analytes. nih.govresearchgate.net The analysis of trimethylsilyl (B98337) (TMS) derivatives of related acids by GC-MS is also a common practice. nih.gov

Table 2: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Retention Index (Standard non-polar) | 1428 | nih.govnih.gov |

| Major m/z peaks | 153 | nih.gov |

Note: Retention indices and mass spectra can vary depending on the specific GC column and MS conditions used.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is highly effective for the analysis of less volatile and thermally labile compounds. While the provided search results focus more on GC-MS for this compound itself, LC-MS is a standard method for impurity profiling in related compounds and is applicable to this compound analysis. researchgate.net It is particularly useful for identifying and quantifying impurities that may be present in a sample of this compound. The separation of compounds is achieved by liquid chromatography, and the subsequent detection and identification are performed by mass spectrometry. This technique is widely used in metabolomics to identify compounds like cis-aconitic acid in biological fluids. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis and Complex Mixture Elucidation

Chromatographic Separation Methods

Chromatography is essential for separating this compound from other components in a mixture, including its own isomers.

Gas Chromatography (GC) for Isomeric and Derivative Separation

Gas chromatography (GC) is a fundamental technique for the separation of volatile compounds. clockss.orgcdnsciencepub.comnist.gov It is particularly effective for separating the cis and trans isomers of this compound. cdnsciencepub.com The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. In a study on the simultaneous determination of Krebs cycle acids, GC was used to separate the methyl esters of trans- and cis-aconitic acids, with the trans isomer eluting before the cis isomer. cdnsciencepub.com Furthermore, GC is used to separate various derivatives of aconitic acid, often after a derivatization step to increase volatility, such as trimethylsilylation. metbio.netresearchgate.net The choice of the GC column's stationary phase is critical for achieving optimal separation of these closely related compounds. nih.gov

Computational Chemistry and in Silico Studies of Trimethyl Aconitate

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through to examine the intrinsic properties of trimethyl aconitate. Methodologies such as Density Functional Theory (DFT) are pivotal in understanding the molecule's electronic characteristics and predicting its spectroscopic behavior.

Density Functional Theory (DFT) for Electronic Structure and Stability Assessments

For instance, DFT calculations can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov These values are crucial in predicting the molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity. The stability of different conformations of this compound can also be compared using DFT to identify the most energetically favorable structures. researchgate.net For example, DFT calculations have been used to show that the trans-isomer of aconitic acid is more stable than the cis-isomer.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the molecule's chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Influences the molecule's polarity and intermolecular interactions. |

Note: The values presented in this table are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters for this compound, aiding in the interpretation of experimental spectra. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize organic molecules. whiterose.ac.uk

Computational models can predict the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR), as well as the vibrational frequencies corresponding to different functional groups in the IR spectrum. chemicalbook.comunl.edu For ¹H-NMR analysis, the reduction of specific signals can indicate the completion of a reaction, such as the aza-Michael addition involving trans-trimethyl aconitate. researchgate.net These predictions, when compared with experimental data, can confirm the structure of the molecule and provide a deeper understanding of its chemical environment. researchgate.netaston.ac.uk

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Experimental Value | Reference |

| ¹H NMR | Chemical Shift (δ, ppm) of vinyl proton | ~6.9 | ~6.88 |

| ¹³C NMR | Chemical Shift (δ, ppm) of carbonyl carbons | 165-170 | 164-169 |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) of C=O stretch | ~1720 | ~1725 |

Note: The presented values are approximations. Actual experimental and predicted values can differ based on the solvent, concentration, and computational method employed.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential computational tools for investigating the interactions of this compound with biological macromolecules and for predicting its biological activity.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used to study the interactions between a ligand, such as this compound, and a protein target. nih.gov For example, a computational study involving molecular docking predicted this compound as a potential ligand and inhibitor of the PleD protein, which is involved in bacterial biofilm formation. nih.govmdpi.com The docking simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-protein complex. nih.gov

Table 3: Example of Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Inhibition |

| PleD (Diguanylate Cyclase) | -7.5 | Asp123, Arg156, Tyr201 | Inhibition of biofilm formation |

| Aconitase | -6.8 | Ser642, Arg447, His101 | Disruption of the Krebs cycle |

Note: The data in this table is hypothetical and for illustrative purposes. Actual docking scores and interacting residues depend on the specific protein target and docking software used.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. nih.gov For this compound and its derivatives, computational SAR studies can help identify the structural features that are essential for a particular biological effect. researchgate.netnih.gov By systematically modifying the structure of this compound in silico and evaluating the predicted activity of the resulting analogues, researchers can develop models that correlate specific structural motifs with biological function. mdpi.com These models can then guide the synthesis of new compounds with enhanced or more specific activities.

Computational Approaches to Bioactivity Prediction

Various computational methods are employed to predict the potential biological activities of molecules like this compound. researchgate.net These approaches often utilize machine learning algorithms trained on large datasets of known active and inactive compounds. By analyzing the physicochemical properties and structural fingerprints of this compound, these models can predict its likelihood of interacting with various biological targets and exhibiting specific activities, such as antimicrobial or anti-inflammatory effects. researchgate.net For instance, computational studies have suggested that trans-aconitic acid and its derivatives may possess anti-leishmanial and antifungal properties. researchgate.net

Biological Roles and Biochemical Interplay of Aconitate Esters

Metabolic Contexts

Tricarboxylic Acid (TCA) Cycle Intermediacy and Related Pathways

Aconitate and its esters are deeply integrated into central metabolism, primarily through their connection to the Tricarboxylic Acid (TCA) cycle, a fundamental pathway for cellular energy production. The cis-isomer of aconitic acid, cis-aconitate, is a key intermediate in the TCA cycle. mdpi.comwikipedia.org The enzyme aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate, with cis-aconitate serving as an enzyme-bound intermediate. wikipedia.orgcreative-enzymes.com This reaction is a crucial step in the oxidative degradation of acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate ATP.

Under certain conditions, cis-aconitate can be released from the aconitase enzyme and subsequently converted to the more stable trans-aconitate isomer, either spontaneously or through the action of the enzyme aconitate isomerase. researchgate.net While trans-aconitate is not a direct intermediate in the TCA cycle, its formation and subsequent metabolism represent an important related pathway. oup.com Some microorganisms can utilize trans-aconitic acid as their sole carbon source by converting it back to cis-aconitic acid, which then enters the TCA cycle. mdpi.comencyclopedia.pub

In higher plants, trans-aconitate can accumulate in significant amounts and is considered part of a "tricarboxylic acid pool". mdpi.comencyclopedia.pub This accumulation is thought to play a role in regulating the TCA cycle, storing fixed carbon, and balancing cellular redox levels. mdpi.comencyclopedia.pub The production of trans-aconitate in plants occurs via two main mechanisms linked to the TCA cycle: the direct conversion from citrate by citrate dehydratase and the isomerization of cis-aconitate by aconitate isomerase. mdpi.comencyclopedia.pub

Furthermore, in yeast, aconitase activity is found in both the mitochondria, where it participates in the TCA cycle, and the cytosol, where it is involved in the glyoxylate (B1226380) shunt. nih.gov The glyoxylate pathway is an anabolic pathway that allows cells to synthesize carbohydrates from two-carbon compounds like acetate (B1210297). nih.gov

Enzyme Inhibition and Regulation in Metabolic Networks (e.g., Aconitase Inhibition by trans-Aconitate)

Trans-aconitate is a well-characterized inhibitor of aconitase, the very enzyme that facilitates the conversion of citrate to isocitrate via cis-aconitate in the TCA cycle. creative-enzymes.comresearchgate.net This inhibition is competitive, meaning that trans-aconitate binds to the active site of aconitase, preventing the binding of its natural substrates, citrate and isocitrate. researchgate.net The structural similarity between trans-aconitate and cis-aconitate allows it to act as a substrate analog. oup.comresearchgate.net

The inhibitory effect of trans-aconitate on aconitase can have significant metabolic consequences. By blocking a key step in the TCA cycle, the accumulation of trans-aconitate can disrupt cellular energy production. researchgate.netnih.gov This inhibitory property is believed to be a contributing factor to its role as an antifeedant and in other biological activities. researchgate.net

The inhibition of aconitase by trans-aconitate is a classic example of feedback regulation within a metabolic network. The accumulation of a product (or in this case, a related isomer) can modulate the activity of an enzyme earlier in the pathway. This helps to maintain metabolic homeostasis.

Other tricarboxylic acids can also act as inhibitors of aconitase. For instance, fluorocitrate is a potent inhibitor that, after being converted from fluoroacetate, binds tightly to aconitase and blocks the citric acid cycle. researchgate.netuwec.edupnas.org Studies of these inhibitors have been instrumental in elucidating the kinetic mechanism of aconitase, suggesting that the enzyme exists in two forms that preferentially bind to either cis-aconitate or to citrate and isocitrate. researchgate.net

Enzymatic Esterification and De-esterification (e.g., Trans-aconitate Methyltransferase TMT1)

To counteract the toxic effects of trans-aconitate accumulation, many organisms have evolved an enzymatic detoxification mechanism involving esterification. The enzyme trans-aconitate methyltransferase (TMT1) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to trans-aconitate, forming a monomethyl ester of trans-aconitate. researchgate.netuniprot.org This methylation significantly reduces the inhibitory potency of trans-aconitate towards aconitase, thereby protecting the integrity of the TCA cycle. researchgate.net

TMT1 has been identified and characterized in various organisms, including bacteria like Escherichia coli and yeast like Saccharomyces cerevisiae. researchgate.net While the substrate, trans-aconitate, is the same, the specific product can vary between species. For example, the E. coli enzyme produces the 6-methyl ester of trans-aconitate, while the S. cerevisiae enzyme produces the 5-methyl ester. researchgate.net

In addition to trans-aconitate, TMT1 can also methylate other molecules, such as cis-aconitate, isocitrate, and citrate, although with lower affinity. uniprot.orguniprot.org The fate of the resulting trans-aconitate methyl ester is not yet fully understood. researchgate.net

The process of esterification is not limited to detoxification. In some plants, the methylation of trans-aconitic acid to form methyl trans-aconitate is part of a defense mechanism against pathogens. mdpi.comnih.gov This suggests that the enzymatic modification of aconitate plays a multifaceted role in cellular metabolism and defense.

Bioactive Compound Research

Anti-inflammatory Properties and Mechanisms of Aconitate Esters

Research has demonstrated that aconitate and its derivatives, including its esters, possess anti-inflammatory properties. Trans-aconitic acid (TAA) has been shown to inhibit the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in human monocyte cells stimulated with lipopolysaccharide (LPS). mdpi.comencyclopedia.pub This suggests a direct modulatory effect on inflammatory pathways.

The anti-inflammatory effects of aconitate esters are linked to their ability to be more lipophilic than the parent acid, allowing for better transport across biological membranes. mdpi.comencyclopedia.pub Studies using a mouse model of LPS-induced arthritis have shown that TAA diesters are particularly effective, with their anti-inflammatory activity increasing with the length of the aliphatic chain of the alcohol used for esterification. mdpi.comencyclopedia.pub This highlights the potential for developing aconitate-based esters as therapeutic agents for inflammatory conditions.

Itaconate, a metabolite derived from the decarboxylation of cis-aconitate, is a well-established anti-inflammatory molecule. pnas.orgnih.gov It exerts its effects through multiple mechanisms, including the activation of the antioxidant transcription factor NRF2 and the inhibition of glycolysis. pnas.orgnih.gov While not a direct ester of aconitate, the study of itaconate and its derivatives, such as 4-octyl itaconate (4-OI), provides insights into the potential anti-inflammatory mechanisms of related compounds. pnas.orgnih.gov For instance, 4-OI has been shown to reduce the release of inflammatory cytokines and protect against LPS-induced mortality in mice. pnas.org

Antifungal and Antifeedant Roles in Plant Defense Systems

Aconitate and its esters play a significant role in the defense mechanisms of various plants against herbivores and fungal pathogens. mdpi.comencyclopedia.pub Trans-aconitic acid has been identified as an antifeedant, deterring insects such as the brown planthopper from feeding on plants like barnyard grass and certain resistant rice strains. mdpi.comencyclopedia.pub The presence of high levels of TAA in these plants, and its absence in susceptible varieties, strongly suggests its role in defense. mdpi.comencyclopedia.pub Similarly, high concentrations of TAA in the leaves of sorghum have been correlated with decreased aphid infestation and leaf damage. mdpi.com

In addition to its antifeedant properties, aconitic acid also exhibits antifungal activity. mdpi.comencyclopedia.pub For example, TAA can accumulate in wheat as a protective measure against powdery mildew. mdpi.comnih.gov Furthermore, in wheat plants treated with silicon, TAA is methylated to form methyl trans-aconitate, which acts as a phytoalexin, a compound produced by plants to inhibit the growth of pathogens. mdpi.comnih.gov This indicates that the esterification of aconitic acid is a key step in activating its defensive properties in some plant-pathogen interactions.

The antifungal activity of aconitate esters is not limited to plant-derived compounds. Synthetic trimethyl ester forms of homoaconitate analogs have shown inhibitory effects against human pathogenic yeasts. mdpi.com Specifically, trimethyl trans-homoaconitate (B1236287) was found to be the most active, inhibiting the growth of several yeast strains. mdpi.com This suggests that the esterification of aconitate-like structures could be a promising strategy for the development of new antifungal agents.

Fermentation Inhibition in Microbial Systems

Aconitic acid and its esters can act as inhibitors in the fermentation processes of various microbial systems, a phenomenon that is particularly relevant in the context of biofuel production from sugar-rich feedstocks. mdpi.com The inhibitory effects are often pH-dependent and are primarily attributed to the undissociated form of aconitic acid. mdpi.com This undissociated acid can more readily pass through the cell membrane of microorganisms like yeast. Once inside the cell, it dissociates, releasing protons and lowering the internal pH, which can disrupt cellular functions. mdpi.com

Research on the fermentation of sweet sorghum juice, which naturally contains aconitic acid, has demonstrated this inhibitory effect. mdpi.com In one study, an increase in aconitic acid concentration from 0.114% to 0.312% in the juice led to a 29% decrease in the ethanol (B145695) fermentation rate by Saccharomyces cerevisiae (Distiller's yeast). mdpi.com The same study showed that lowering the fermentation pH from 5.0 to 3.5 significantly increased the intracellular acid concentration in the yeast, thereby amplifying the inhibitory effect. mdpi.com Other studies have also noted that as the harvest season for sweet sorghum progresses, the sugar content may increase, but the ethanol yield from fermentation can drop, a reduction attributed to the parallel increase in aconitic acid concentration. mdpi.com

However, the inhibitory effect is not universal across all fermentation processes. For instance, in the fermentation of sweet sorghum syrups for butanol production by Clostridium beijerinckii, aconitic acid was not found to be an inhibitor at a fermentation pH maintained above 4.5. researchgate.net

Nematicidal Potential

Trans-aconitic acid (TAA), the unesterified parent compound of trimethyl aconitate, has been identified as a potential biocontrol agent due to its nematicidal properties. mdpi.commdpi.com This has driven research into its use as a non-toxic and bio-based nematicide. nih.gov The compound has shown efficacy against various nematodes, including the free-living model organism Caenorhabditis elegans and the economically significant plant-parasitic root-knot nematode Meloidogyne incognita. mdpi.com

The nematicidal activity of TAA is influenced by the pH of the solution. mdpi.com In laboratory assays, a 2 mg/mL solution of TAA in water, which had an acidic pH of 2.7, resulted in 36% immotile C. elegans after 48 hours, increasing to 97% after 72 hours. mdpi.com However, when the same concentrations of TAA were tested in a buffered solution at pH 6, the nematicidal activity was significantly reduced, indicating that the acidic nature of the undissociated form contributes to its effect. mdpi.com In other research, trans-aconitic acid was identified as one of the active nematicidal constituents in jack bean seed extract, which paralyzed 98% of M. incognita at a concentration of 0.5 mg/mL. mdpi.com Furthermore, TAA has been identified as a nematicide produced by the bacterium Bacillus thuringiensis. nih.gov The potential of TAA as a biopesticide was demonstrated in a field trial where its application effectively reduced the damage caused by root-knot nematodes. nih.gov

Table 1: Summary of Nematicidal Activity of trans-Aconitic Acid (TAA)

| Target Nematode | Compound/Extract | Concentration | Key Finding | Source |

|---|---|---|---|---|

| Caenorhabditis elegans | TAA in water (pH 2.7) | 2 mg/mL | 97% immotile worms after 72 hours. | mdpi.com |

| Caenorhabditis elegans | TAA in Na₂CO₃ buffer (pH 6) | 0.1–2 mg/mL | Activity similar to buffer control, showing pH dependence. | mdpi.com |

| Meloidogyne incognita | TAA (as part of seed extract) | 0.5 mg/mL | Paralyzed 98% of nematodes. | mdpi.com |

Bioproduction and Natural Occurrence

Accumulation in Plants and Renewable Sourcing (e.g., Sugarcane, Sweet Sorghum)

Trans-aconitic acid is the most prevalent C6 organic acid that naturally accumulates in certain plants, most notably sugarcane (Saccharum officinarum L.) and sweet sorghum (Sorghum bicolor L. Moench). mdpi.comnih.gov In these plants, it is formed from citrate via the tricarboxylic acid (TCA) cycle. mdpi.comresearchgate.net Its presence is significant throughout the plant, including the stalk juice, leaves, and the syrups and molasses derived from processing. nih.gov

The concentration of aconitic acid in these renewable feedstocks can be substantial, making them attractive for sourcing this value-added chemical. mdpi.com In cane molasses, its concentration can be as high as 1% to 5.5% of the dissolved solids. mdpi.comnih.gov Analysis of sweet sorghum syrups has found aconitic acid levels of 5.1 g/kg in commercial syrup and 12.0 g/kg in a non-commercial syrup. mdpi.com This natural accumulation means that byproducts of the sugar industry, such as molasses, are inexpensive and readily available sources of aconitic acid. nih.gov Efficient extraction methods have been developed; for example, a 69% recovery of TAA with 99.9% purity has been reported from Louisiana sugarcane molasses using ethyl acetate extraction. nih.gov Sourcing aconitic acid from these agricultural streams provides an additional revenue opportunity for the sugar industry. nih.gov

Metabolic Engineering for Enhanced Aconitate Production and Derivatives

To overcome the limitations of plant extraction and chemical synthesis for large-scale production, metabolic engineering of microorganisms has become a key strategy for producing aconitic acid and its derivatives. researchgate.netnih.gov These efforts focus on rerouting cellular metabolism to enhance the accumulation of the target compound.

A highly successful approach involves engineering the filamentous fungus Aspergillus terreus, which is industrially used to produce itaconic acid. researchgate.netnih.gov Since itaconic acid is synthesized from the TCA cycle intermediate cis-aconitate, researchers engineered the fungus by blocking the itaconic acid biosynthesis pathway. nih.gov This initial step led to the accumulation of cis-aconitic acid and some trans-aconitic acid (TAA). nih.gov To further optimize the process and specifically produce TAA, the engineered strain was modified by introducing a heterologously expressed aconitate isomerase gene. nih.gov This enzyme efficiently converted the accumulating cis-aconitate to TAA. Through a stepwise development and scaling of the fermentation process, this engineered microbial cell factory achieved a TAA titer of 60 g/L in a 20 m³ fermenter, demonstrating a commercially viable route for its production. researchgate.netnih.gov

Other microorganisms have also been engineered to produce aconitate-derived molecules. In the yeast Pichia kudriavzevii, production of itaconic acid was achieved by first introducing the cis-aconitic acid decarboxylase gene from A. terreus. iastate.edu Production was then doubled by overexpressing a native mitochondrial tricarboxylate transporter, which enhanced the delivery of cis-aconitate from the mitochondria to the cytosol where the conversion occurred. iastate.edu To further increase the precursor pool, the gene for isocitrate dehydrogenase was knocked out, which successfully increased the availability of cis-aconitate for conversion. iastate.edu Similar strategies have been applied in bacteria like E. coli, where metabolic pathways are manipulated to channel carbon flux towards desired chemical precursors. rsc.orggoogle.com

Advanced Applications and Materials Science Research

Polymer Science and Engineering

In the realm of polymer science, trimethyl aconitate serves as a critical building block for creating sustainable and high-performance materials. Its reactivity is harnessed to develop novel polyesters and bio-based surfactants with specialized properties.

The trivalent nature of aconitic acid and its esters, such as this compound, makes them ideal candidates for producing valuable and multi-functional polyesters. researchgate.netmdpi.com These polyesters are finding applications in diverse fields, including tissue engineering. researchgate.netmdpi.com

A significant advancement in this area involves the use of trimethyl trans-aconitate in "green chemistry" click reactions. mdpi.comnih.gov Specifically, it can undergo an aza-Michael addition reaction with primary amines. nih.govfrontiersin.org This reaction is notable for proceeding quantitatively within minutes under ambient conditions. frontiersin.orgnih.gov The process transforms the thermally unstable this compound into a highly stable tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate). frontiersin.orgnih.gov This resulting molecule is a valuable monomer for polycondensation reactions, enabling the creation of renewable, branched, and cross-linked polyesters with tunable physicochemical properties. frontiersin.orgnih.gov This method provides a toolbox for generating a new class of polymers from a bio-based source. nih.gov

Research has also demonstrated the combination of aconitic acid with di(ethylene glycol) in a one-pot polymerization to create novel hyperbranched polyesters. nih.gov This highlights the potential of aconitate-derived monomers in producing complex polymer architectures. nih.gov

This compound is a key ingredient in the synthesis of green, biodegradable surfactants. nih.gov In a notable example, researchers employed trimethyl trans-aconitate in an addition reaction with alkyl mercaptan. mdpi.comnih.gov This synthesis resulted in a polycarboxylate-based surfactant characterized by S-type linkages. mdpi.comnih.gov The resulting surfactant possesses desirable environmental properties, including biodegradability and the ability to sequester calcium. mdpi.comnih.gov This application positions this compound as a contributor to the development of more sustainable alternatives to conventional surfactants. researchgate.net

Development of Multi-functional Polyesters for Specialized Applications

Biomedical Engineering and Pharmaceutical Innovation

The biocompatibility and versatile chemistry of aconitate esters are being leveraged in biomedical engineering to create advanced materials for therapeutic and regenerative applications.

Aconitic acid and its esters are recognized for their potential as bio-based plasticizers, which are additives used to increase the flexibility and softness of polymeric materials. researchgate.netmdpi.comscispace.com These esters are considered green alternatives to petroleum-based plasticizers like phthalates. researchgate.netmdpi.com While specific research often highlights esters like tri-butyl aconitate and tri-ethyl aconitate, the general class of aconitic acid esters is noted for this application. mdpi.com The function of these bio-based plasticizers is to interact with polymer chains, reducing brittleness and improving ductility. scispace.com This application is part of a broader trend toward developing safer, renewable plasticizers for materials used in consumer goods and medical devices. mdpi.comrsc.org

The ability of aconitic acid to form various polyesters is widely used in the production of scaffolds for tissue engineering. mdpi.comnih.gov These scaffolds are three-dimensional porous structures that provide a supportive environment for cells to grow and form new tissue. nih.govmdpi.com For instance, biocompatible polyesters have been produced from aconitic acid, glycerol, and cinnamic acid through polycondensation. nih.gov The resulting polymer forms a scaffold that mimics the natural extracellular matrix, creating a suitable substrate for bone tissue assembly when combined with appropriate growth factors. nih.gov These polyester-based materials are advantageous because they are often biodegradable and can be engineered to degrade at a rate that matches the growth of new tissue. colab.ws Thin polyester (B1180765) film scaffolds derived from these materials have also been proposed for skin tissue and wound healing applications. researchgate.netnih.gov

A novel and highly specific application of this compound is its use as a molecular core for the chemical modification and enhancement of bioactive molecules. researchgate.net A prime example is in the field of aptamer-based therapeutics. japtamers.co.uk Aptamers are single-stranded oligonucleotides that can bind to specific targets. researchgate.net

In one study, a this compound core was used to trimerize an anti-human TNF-α aptamer. researchgate.netresearchgate.net The three ester residues of this compound were covalently coupled to three 54-mer aptamer units, resulting in a larger 162-mer fragment. researchgate.net This trimerization significantly enhanced the aptamer's therapeutic efficacy. researchgate.net In-vitro studies demonstrated that the trimerized aptamer had a markedly improved ability to neutralize TNF-α, a key cytokine in inflammatory diseases. researchgate.netresearchgate.net

The research findings quantify the significant improvement in bioactivity achieved through this modification strategy.

| Parameter | Non-modified Aptamer | Trimerized Aptamer | Improvement |

|---|---|---|---|

| Anti-TNF-α Activity (In Vitro) | 40% | 60% | 50% increase in activity researchgate.net |

| Dissociation Constant (Kd) | 67 nM | 36 nM | ~1.86-fold stronger binding affinity researchgate.netresearchgate.net |

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Economically Viable Synthetic Routes

The transition towards green chemistry and sustainable manufacturing processes is a major driver in chemical synthesis. For trimethyl aconitate, this involves moving away from traditional methods towards more environmentally friendly and cost-effective alternatives.

Current research highlights the potential of bio-based feedstocks. Aconitic acid, the precursor to this compound, can be sourced from renewable resources like sugarcane and sweet sorghum. mdpi.com The direct esterification of this bio-derived aconitic acid presents a green route to this compound. smolecule.com Further advancements are being explored in the realm of catalysis to improve the efficiency and economic feasibility of this conversion.

Several innovative synthetic strategies are under investigation:

Biocatalytic Synthesis: The use of enzymes to catalyze the esterification of aconitic acid could offer high selectivity and milder reaction conditions, reducing energy consumption and waste generation.

Palladium-Catalyzed Carbonylation: A novel synthesis of this compound has been reported via the palladium-catalyzed triple carbonylation of propynyl (B12738560) alcohol. mdpi.com This method provides an alternative route from different starting materials, potentially offering economic advantages depending on feedstock availability.

Electrochemical Methods: Electrolysis is being explored as a green chemistry tool for various organic transformations. iupac.org The stereoselective dimerization of this compound at the cathode has been demonstrated, showcasing the potential of electrosynthesis for creating complex molecules from this platform chemical. iupac.orgacademie-sciences.fr

Exploration of Novel Chemical Reactivities and Cascade Reactions

This compound's trifunctional nature, with its three ester groups and a carbon-carbon double bond, makes it a highly reactive and versatile molecule for organic synthesis. smolecule.com

A significant area of emerging research is its participation in cascade reactions , particularly the aza-Michael addition-cyclization. nih.govfrontiersin.orgfrontiersin.org This reaction with primary amines is considered a "click reaction" due to its high efficiency, quantitative yield, and mild, catalyst-free conditions, adhering to the principles of green chemistry. nih.govfrontiersin.orgnih.govresearchgate.netresearcher.life The resulting tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate) products are thermally stable monomers suitable for polycondensation reactions. nih.govfrontiersin.orgfrontiersin.orgresearcher.life

Table 1: Key Features of the Aza-Michael Addition-Cyclization of this compound

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Aza-Michael addition followed by a cascade cyclization. | nih.govfrontiersin.org |

| Reactants | trans-Trimethyl aconitate and primary amines (mono- or di-amines). | nih.govfrontiersin.orgfrontiersin.org |

| Conditions | Proceeds quantitatively at room temperature without a catalyst. | nih.govfrontiersin.orgnih.gov |

| Solvent | Can be performed in green solvents like methanol (B129727). | frontiersin.org |

| Products | Thermally stable N-alkyl-bis-(pyrrolidone dimethylcarboxylate) monomers. | nih.govfrontiersin.orgfrontiersin.org |

| Significance | Provides a toolbox for generating renewable and multifunctional monomers for polymer synthesis. | nih.govresearcher.life |

Further research is expected to explore:

New Cascade Reactions: Investigating other nucleophiles and reaction pathways to generate novel molecular architectures from this compound.

Derivatization: The synthesis of a wider range of derivatives by targeting the ester and alkene functionalities to create a library of compounds with diverse properties. lookchem.com

Stereoselective Reactions: Developing methods to control the stereochemistry of reactions involving this compound, which is crucial for applications in pharmaceuticals and materials science. iupac.org

Deeper Mechanistic Understanding of Biological Interactions

Trans-aconitic acid (TAA), the parent acid of this compound, is known to be an inhibitor of the enzyme aconitase (also known as aconitate hydratase) in the tricarboxylic acid (TCA) cycle. mdpi.comresearchgate.netencyclopedia.pub This enzyme catalyzes the isomerization of citrate (B86180) to isocitrate. wikipedia.orgontosight.ai The accumulation of TAA can regulate the TCA cycle through this inhibition. mdpi.comencyclopedia.pub

The biological activity of this compound and its derivatives is an area of growing interest. Studies have shown:

Anti-leishmanial Activity: TAA has demonstrated the ability to reduce the parasitic burden of Leishmania donovani in hamster models, likely due to its inhibition of aconitase, an enzyme crucial for the parasite's energy metabolism. mdpi.comresearchgate.netencyclopedia.pub

Antifungal Properties: Trimethyl ester forms of homoaconitate analogs have exhibited antifungal effects against pathogenic yeasts like Candida albicans. mdpi.comnih.gov This suggests that the esterification to more lipophilic forms can enhance bioavailability and inhibitory activity against fungal-specific metabolic pathways. mdpi.com

Aptamer Trimerization: this compound has been used as a core molecule to trimerize an anti-TNF-α aptamer. nih.govresearchgate.net This novel approach significantly improved the aptamer's binding affinity and therapeutic efficacy in neutralizing TNF-α, a key mediator of inflammation. nih.govresearchgate.net

Future research will likely focus on:

Identifying Cellular Targets: Moving beyond aconitase to identify other potential protein targets and signaling pathways affected by this compound and its derivatives.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how these changes affect its biological activity, leading to the design of more potent and selective inhibitors or therapeutic agents.

Mechanism of Action: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects, for instance, how they cross cell membranes and interact with their intracellular targets.

Integration of Advanced Analytical and Computational Methodologies

A thorough understanding of this compound's properties and interactions requires the use of sophisticated analytical and computational tools.

Advanced Analytical Techniques:

Chromatography and Mass Spectrometry: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for the separation, identification, and quantification of this compound and its reaction products. researchgate.netnih.govjocpr.comijpsjournal.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers even greater resolution and speed. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR (¹H and ¹³C) is a powerful tool for the structural elucidation of this compound and its derivatives, confirming their molecular structure and stereochemistry. jocpr.com It has been instrumental in monitoring the progress of reactions like the aza-Michael addition. researchgate.net

Hyphenated Techniques: The combination of techniques, such as LC-MS, provides comprehensive information on molecular weight and structure. jocpr.comnih.gov More advanced hyphenations like LC-NMR-MS can offer even deeper insights into complex mixtures. nih.gov

Computational Methodologies:

Molecular Modeling: Computational chemistry, including Density Functional Theory (DFT), is used to gain insights into the stability, reactivity, and electronic structure of this compound and its derivatives. researchgate.net

Molecular Docking: These studies can predict and analyze the interaction between this compound or its analogs and the active sites of enzymes, such as aconitase or homoisocitrate dehydrogenase, helping to explain the structural basis for their inhibitory activity. mdpi.comnih.govresearchgate.net

Predictive Modeling: Computational tools can be used to estimate properties relevant to drug discovery, such as solubility and permeability. mdpi.com

The future integration of these methodologies will enable a more holistic understanding of this compound, from its fundamental chemical properties to its complex biological interactions, accelerating the discovery and development of new applications.

Design of Next-Generation Materials and Therapeutic Agents

The unique chemical functionalities of this compound make it an attractive candidate for the development of advanced materials and novel therapeutics.

Next-Generation Materials:

Renewable Polymers: this compound serves as a key monomer for creating bio-based and biodegradable polymers. mdpi.comresearchgate.netcolab.ws The aza-Michael addition-cyclization reaction yields thermally stable, tetra-functional monomers that can be used in polycondensation reactions to produce branched and cross-linked polyesters. nih.govfrontiersin.orgfrontiersin.org

Multifunctional Polyesters: The three carboxylic acid groups of the parent aconitic acid allow for the synthesis of multi-functional polyesters with potential applications in tissue engineering and as bio-based plasticizers. mdpi.comresearchgate.netencyclopedia.pubresearchgate.netcolab.ws

Green Surfactants: Through addition reactions with molecules like alkyl mercaptans, trimethyl trans-aconitate can be used to synthesize biodegradable, polycarboxylate-based surfactants. mdpi.comnih.gov

Therapeutic Agents:

Enzyme Inhibitors: Building on its known inhibitory effect on aconitase, there is potential to design more potent and selective inhibitors for therapeutic purposes, such as in certain cancers or parasitic infections where this enzyme is a viable target. mdpi.comresearchgate.net

Antifungal Drugs: The demonstrated antifungal activity of related compounds suggests that this compound could serve as a lead structure for the development of new antifungal agents that target fungi-specific metabolic pathways. mdpi.comnih.gov

Drug Delivery and Bioconjugation: Its reactive nature makes it a candidate for use as a cross-linker or scaffold in drug delivery systems or for the creation of multivalent therapeutic agents, as demonstrated by the trimerization of the anti-TNF-α aptamer. nih.govresearchgate.net

Future research in this area will focus on tailoring the structure of this compound to achieve specific material properties (e.g., thermal stability, biodegradability, mechanical strength) and to enhance its therapeutic efficacy and selectivity for targeted biological applications.

Q & A

Q. How can isotopic labeling studies clarify the metabolic fate of this compound in plant systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.